Boc-Sec(Mob)-OH
Overview
Description
Boc-Sec(Mob)-OH, also known as tert-butoxycarbonyl-selenocysteine(methoxybenzyl)-OH, is a derivative of selenocysteine, an amino acid that contains selenium. This compound is particularly significant in peptide chemistry due to its unique properties, which are derived from the presence of selenium. Selenium’s larger atomic size and lower electronegativity compared to sulfur make it more nucleophilic, enhancing the reactivity of selenocysteine-containing peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Sec(Mob)-OH typically involves the protection of the selenocysteine amino group with a tert-butoxycarbonyl (Boc) group and the side chain thiol group with a methoxybenzyl (Mob) group. The reaction conditions often include the use of organic solvents and specific catalysts to facilitate the protection reactions. The process may involve multiple steps, including the initial protection of the amino group, followed by the protection of the thiol group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of this compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Boc-Sec(Mob)-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. The selenium atom in the compound makes it particularly reactive towards electrophiles, allowing for selective modifications .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of diselenide bonds, which are important for protein folding and stability .
Scientific Research Applications
Boc-Sec(Mob)-OH has numerous applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used in the synthesis of selenium-containing peptides, which have unique reactivity and stability properties. In biology, this compound is used to study the role of selenium in proteins and enzymes, particularly those involved in redox reactions and antioxidant defense .
In medicine, this compound is explored for its potential therapeutic applications, including the development of novel drugs that leverage the unique properties of selenium. The compound’s ability to form stable diselenide bonds makes it a valuable tool in the design of peptide-based therapeutics .
Mechanism of Action
The mechanism of action of Boc-Sec(Mob)-OH involves its reactivity towards electrophiles, which is facilitated by the nucleophilic selenium atom. This reactivity allows for the selective modification of peptides and proteins, influencing their structure and function. The molecular targets of this compound include various enzymes and proteins that contain reactive cysteine residues, which can be selectively modified by the selenium-containing compound .
Comparison with Similar Compounds
Boc-Sec(Mob)-OH is unique compared to other similar compounds, such as Boc-Cys-OH (tert-butoxycarbonyl-cysteine-OH) and Boc-Sec-OH (tert-butoxycarbonyl-selenocysteine-OH). The presence of the methoxybenzyl group in this compound provides additional protection to the thiol group, enhancing its stability and reactivity. This makes this compound particularly valuable in applications where selective modification of peptides and proteins is required .
List of Similar Compounds:- Boc-Cys-OH (tert-butoxycarbonyl-cysteine-OH)
- Boc-Sec-OH (tert-butoxycarbonyl-selenocysteine-OH)
- diBoc-Selenocystine (di-tert-butoxycarbonyl selenocystine)
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5Se/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIJGHSKCAGAKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C[Se]CC1=CC=C(C=C1)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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